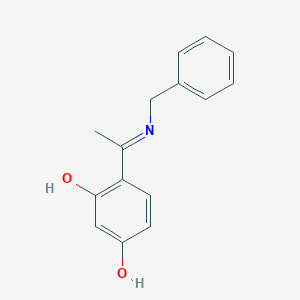![molecular formula C18H15NO2 B14430905 Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- CAS No. 78174-01-3](/img/structure/B14430905.png)
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a naphthalenylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- typically involves the condensation of 2-methoxy-4-formylphenol with 1-naphthylamine under acidic conditions. The reaction proceeds through the formation of an imine linkage between the aldehyde group of 2-methoxy-4-formylphenol and the amine group of 1-naphthylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine linkage can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Phenol, 2-methoxy-4-(methoxymethyl)-
- Phenol, 2-methoxy-4-(1-propenyl)-
- Phenol, 2-methoxy-4-(1-propenyl)-, acetate
Uniqueness
Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is unique due to the presence of the naphthalenylimino group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
78174-01-3 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
2-methoxy-4-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-11-13(9-10-17(18)20)12-19-16-8-4-6-14-5-2-3-7-15(14)16/h2-12,20H,1H3 |
InChIキー |
DHCRFPBITJRXEK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

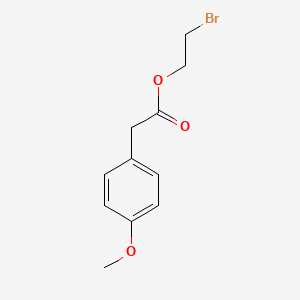
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
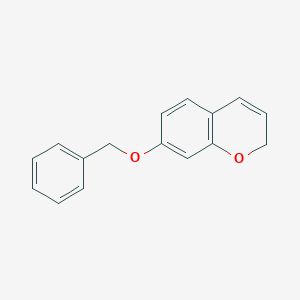
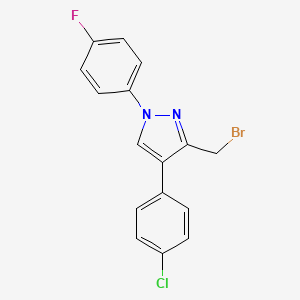
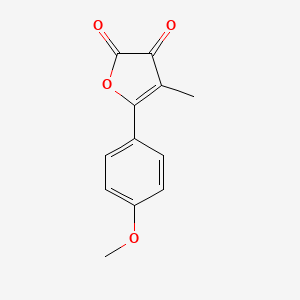
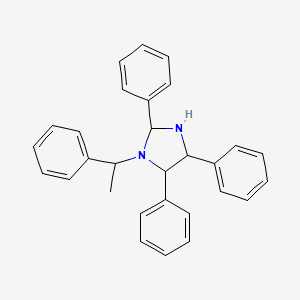
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


